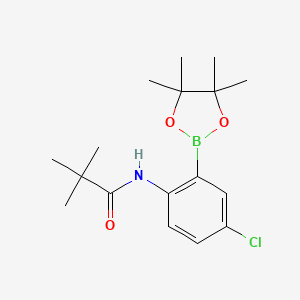

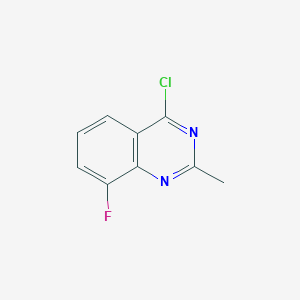

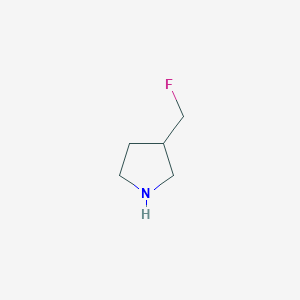

![molecular formula C9H16N2O4 B3101981 2-Methyl-2,6-diazaspiro[3.4]octane oxalate CAS No. 1408074-75-8](/img/structure/B3101981.png)

2-Methyl-2,6-diazaspiro[3.4]octane oxalate

Vue d'ensemble

Description

“2-Methyl-2,6-diazaspiro[3.4]octane oxalate” is a chemical compound with the CAS Number: 135380-30-2 . It has a molecular weight of 216.24 . The IUPAC name for this compound is this compound .

Synthesis Analysis

The synthesis of 2-Methyl-2,6-diazaspiro[3.4]octane involves several steps. One of the approaches involved annulation of the cyclopentane ring and the remaining two approaches involved annulation of the four-membered ring . In the absence of benzylamine (or any other primary amine), cycloaromatization under the same conditions led to the formation of oxazole .Molecular Structure Analysis

The InChI code for this compound is 1S/C7H14N2.C2H2O4/c1-9-5-7(6-9)2-3-8-4-7;3-1(4)2(5)6/h8H,2-6H2,1H3;(H,3,4)(H,5,6) .Chemical Reactions Analysis

The chemical reactions involving 2-Methyl-2,6-diazaspiro[3.4]octane are complex and can lead to various products. For instance, in the absence of benzylamine, cycloaromatization under certain conditions led to the formation of oxazole .Applications De Recherche Scientifique

Substitutes for Piperazine and Morpholine Another research avenue explores the compound as a surrogate for piperazine and morpholine, which are prevalent in drug structures. Wang et al. (2015) provided an improved synthesis method for 6-benzyl-2,6-diazaspiro(3.4)octane oxalate and 2-oxa-6-azaspiro(3.4)octane through a (3+2) cycloaddition reaction. This method allowed the production of multi-gram quantities of these compounds, showcasing their potential as functional substitutes in medicinal chemistry (王雯, 陆秀宏, 董肖椿, & 赵伟利, 2015).

Template-Directed Synthesis In the context of organically templated metal oxalates, Li et al. (2017) demonstrated the synthesis of isomorphic zinc/cobalt oxalates using 2-Methyl-2,6-diazaspiro[3.4]octane oxalate as a templating agent. This synthesis was notable for its in situ N-methylation process, offering a convenient one-step method distinct from traditional approaches. The resulting structures exhibited a 3D interrupted open-framework, highlighting the compound's utility in constructing complex inorganic-organic hybrid materials (Li, Pan, Xue, Bao, & Wang, 2017).

Dipeptide Synthons The compound also finds application in the synthesis of dipeptide synthons. Suter et al. (2000) described the synthesis of methyl N-(1-aza-6-oxaspiro[2.5]oct-1-en-2-yl)-L-prolinate, a novel dipeptide synthon. This compound underwent expected reactions with carboxylic acids and thioacids, demonstrating its potential as a building block in peptide synthesis (Suter, Stoykova, Linden, & Heimgartner, 2000).

Safety and Hazards

Mécanisme D'action

Target of Action

It is believed that the oxalate moiety of ddo can bind to certain enzymes.

Mode of Action

It is thought that the oxalate moiety can bind to certain enzymes, leading to the inhibition of their activity. Additionally, the oxalate moiety can also bind to certain substrates, leading to the activation of their activity.

Biochemical Pathways

Propriétés

IUPAC Name |

2-methyl-2,7-diazaspiro[3.4]octane;oxalic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2.C2H2O4/c1-9-5-7(6-9)2-3-8-4-7;3-1(4)2(5)6/h8H,2-6H2,1H3;(H,3,4)(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHUUQKINHURNAD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC2(C1)CCNC2.C(=O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

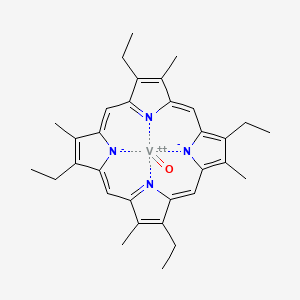

![(3aR,5R,6S,6aS)-5-((R)-2,2-dimethyl-1,3-dioxolan-4-yl)-6-fluoro-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxole](/img/structure/B3101940.png)

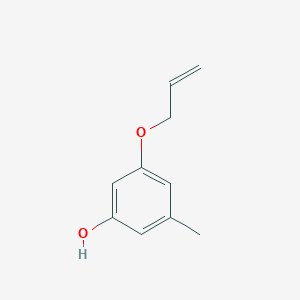

![3-[(4-Methoxy-phenyl)-methyl-amino]-propionic acid](/img/structure/B3101954.png)

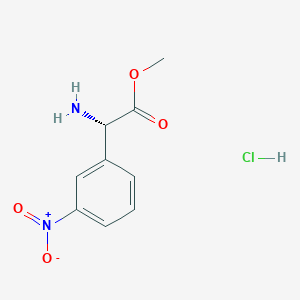

![3-[3,5-bis(trifluoromethyl)anilino]-4-[[(R)-[(5R)-5-ethyl-1-azabicyclo[2.2.2]octan-2-yl]-quinolin-4-ylmethyl]amino]cyclobut-3-ene-1,2-dione](/img/structure/B3101966.png)

![5-Fluoro-2-[2-(piperidin-1-yl)ethoxy]benzonitrile](/img/structure/B3101986.png)

![[2-(3-Aminomethyl-phenoxy)-ethyl]-dimethyl-amine](/img/structure/B3101991.png)